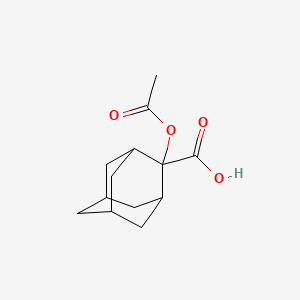
2-(acetyloxy)-2-adamantanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)-2-adamantanecarboxylic acid is a synthetic compound that belongs to the class of adamantane derivatives. It is commonly known as rimantadine, which is a potent antiviral agent that is effective against influenza A viruses. Rimantadine has been widely used for the treatment and prophylaxis of influenza A infections in humans.
Mecanismo De Acción
The mechanism of action of rimantadine involves the inhibition of the M2 ion channel protein of the influenza A virus. This protein is responsible for the release of viral genetic material into the host cell, which is essential for viral replication. Rimantadine blocks the ion channel, preventing the release of viral genetic material and thereby inhibiting viral replication.
Biochemical and Physiological Effects:
Rimantadine has been shown to have low toxicity and high selectivity for the M2 ion channel protein of the influenza A virus. It has been found to be effective in reducing the severity and duration of influenza A infections in humans. Rimantadine has also been shown to have immunomodulatory effects, enhancing the immune response to viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rimantadine is a potent antiviral agent that is effective against influenza A viruses. It is easy to synthesize and has low toxicity, making it a suitable candidate for use in lab experiments. However, its effectiveness is limited to influenza A viruses, and it may not be effective against other viral infections. Additionally, the development of drug-resistant strains of the influenza A virus has limited the use of rimantadine in the treatment of influenza A infections.
Direcciones Futuras
For research include the development of more potent and selective M2 ion channel inhibitors and the investigation of the immunomodulatory effects of rimantadine for the treatment of viral infections.
Métodos De Síntesis
The synthesis of 2-(acetyloxy)-2-adamantanecarboxylic acid involves the reaction of 1-adamantanol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction results in the formation of 2-(acetyloxy)-2-adamantanone, which is then converted to the final product by reaction with sodium hydroxide.
Aplicaciones Científicas De Investigación
Rimantadine has been extensively studied for its antiviral properties against influenza A viruses. It has been shown to inhibit the replication of the virus by blocking the M2 ion channel protein, which is essential for the release of viral genetic material into the host cell. Rimantadine has also been investigated for its potential use in the treatment of other viral infections such as hepatitis C and West Nile virus.
Propiedades
IUPAC Name |
2-acetyloxyadamantane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-7(14)17-13(12(15)16)10-3-8-2-9(5-10)6-11(13)4-8/h8-11H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAHXSFZQWEBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C2CC3CC(C2)CC1C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyloxyadamantane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5811875.png)
![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)
![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5811915.png)
![methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)
![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)
![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)
![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)